

Nojirimycin 1-sulfonic acid CAS number and molecular weight

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Compound of Interest		
Compound Name:	Nojirimycin 1-sulfonic acid	
Cat. No.:	B1639772	Get Quote

An In-depth Technical Guide to Nojirimycin 1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid is a potent small molecule belonging to the iminosugar class of compounds. It is recognized for its significant biological activities, primarily as an inhibitor of several glucosidases and as a potent activator of the human glucose sensor SGLT3. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental methodologies.

Chemical Properties

Nojirimycin 1-sulfonic acid is characterized by the following properties:



Property	Value	
CAS Number	114417-84-4	
Molecular Formula	C ₆ H ₁₃ NO ₇ S	
Molecular Weight	243.23 g/mol	
Synonyms	5-Amino-5-deoxy-D-glucose-1-sulfonic acid, Nojirimycin Bisulfite Adduct, Nojirimycin Sulfite Adduct	

Biological Activity

The primary biological activities of **Nojirimycin 1-sulfonic acid** are its role as a glucosidase inhibitor and an SGLT3 activator.

Glucosidase Inhibition

Nojirimycin 1-sulfonic acid is known to inhibit several glucosidases. This inhibitory action is a common feature of iminosugars, which mimic the transition state of the glycosidic bond cleavage.

SGLT3 Activation

Nojirimycin 1-sulfonic acid is a potent activator of the human sodium/glucose cotransporter type 3 (hSGLT3).[1] Unlike other SGLT family members that are primarily involved in glucose transport, SGLT3 functions as a glucose sensor. Activation of hSGLT3 by **Nojirimycin 1-sulfonic acid** has been demonstrated to have a high affinity, with a K_{0.5} value in the range of 0.5 to 9 μM.[1]

Experimental Protocols α-Glucosidase Inhibitory Assay

This protocol outlines the in vitro determination of α -glucosidase inhibition by **Nojirimycin 1-sulfonic acid**.

Materials:



- α-glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG)
- Nojirimycin 1-sulfonic acid (or other test compounds)
- Phosphate buffer (0.1 M, pH 6.8)
- Sodium carbonate (Na₂CO₃, 1 M)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.
- Prepare various concentrations of **Nojirimycin 1-sulfonic acid** in phosphate buffer.
- In a 96-well plate, add 50 μ L of the α -glucosidase solution to each well.
- Add 50 μL of the different concentrations of Nojirimycin 1-sulfonic acid to the respective wells. For the control, add 50 μL of phosphate buffer.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 50 μL of pNPG solution (e.g., 1 mM) to each well.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
- Measure the absorbance at 405 nm using a microplate reader. The yellow color of the pnitrophenol produced is proportional to the enzyme activity.
- Calculate the percentage of inhibition using the following formula: % Inhibition =
 [(Abs control Abs sample) / Abs control] * 100



Data Analysis:

The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic analysis, such as determining the inhibition constant (Ki) and the mode of inhibition, can be performed using Lineweaver-Burk plots.[2]

hSGLT3 Activation Assay in Xenopus laevis Oocytes

The activation of hSGLT3 by **Nojirimycin 1-sulfonic acid** can be studied using a two-electrode voltage-clamp (TEVC) electrophysiological assay in Xenopus laevis oocytes.[1][3]

Outline of the Procedure:

- Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.
- cRNA Injection: Inject the oocytes with cRNA encoding for human SGLT3.
- Incubation: Incubate the oocytes for 2-7 days to allow for protein expression.
- Electrophysiology:
 - Place an oocyte in a recording chamber perfused with a sodium-containing buffer.
 - Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
 - Clamp the membrane potential at a holding potential (e.g., -50 mV).
 - Perfuse the oocyte with a buffer containing varying concentrations of Nojirimycin 1sulfonic acid.
 - Record the induced currents, which are indicative of SGLT3 activation.
- Data Analysis:
 - Measure the magnitude of the current at each concentration of the test compound.

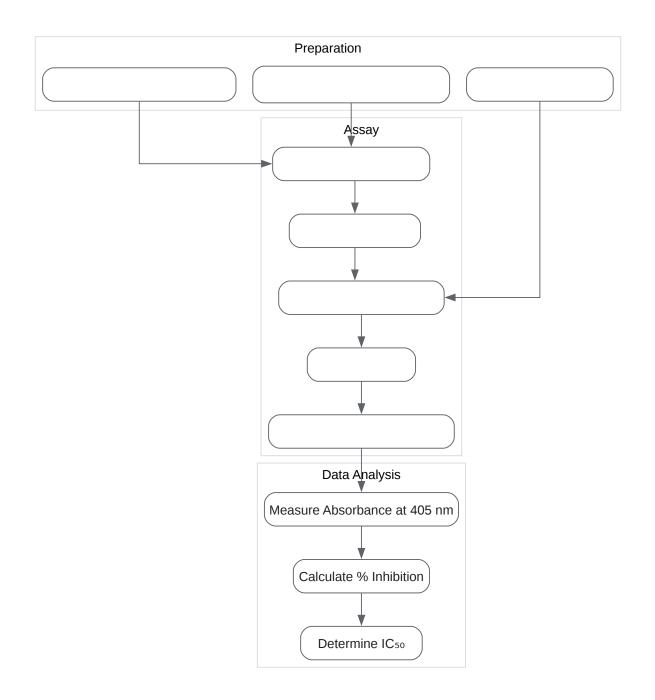


- Plot the current response against the concentration of Nojirimycin 1-sulfonic acid to generate a dose-response curve.
- Calculate the K_{0.5} value, which is the concentration that elicits a half-maximal response.

Signaling Pathways and Logical Relationships Workflow for α-Glucosidase Inhibition Assay

The following diagram illustrates the experimental workflow for determining the α -glucosidase inhibitory activity of a test compound.





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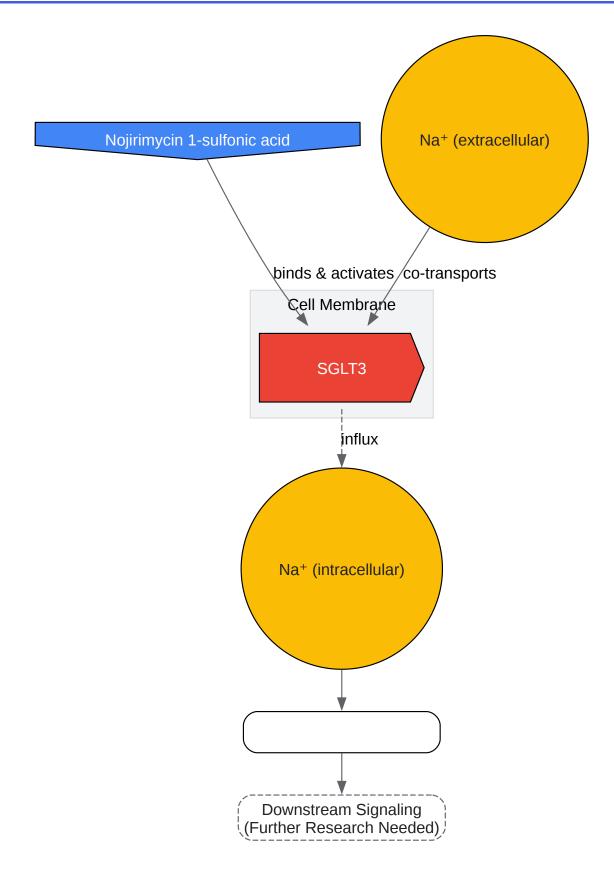
Caption: Workflow for α -Glucosidase Inhibition Assay.



SGLT3 Activation by Nojirimycin 1-sulfonic acid

The following diagram illustrates the activation of the SGLT3 glucose sensor by **Nojirimycin 1-sulfonic acid**, leading to sodium ion influx and membrane depolarization. The downstream signaling cascade following SGLT3 activation is an area of ongoing research.





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Caption: Activation of SGLT3 by Nojirimycin 1-sulfonic acid.



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